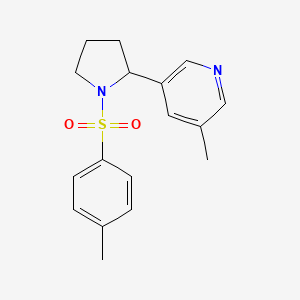

3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine

説明

3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine is a pyridine derivative featuring a methyl group at the 3-position and a 1-tosylpyrrolidin-2-yl substituent at the 5-position of the pyridine ring. The tosyl (p-toluenesulfonyl) group introduces sulfonyl functionality, which may enhance stability or serve as a reactive intermediate in synthetic pathways. Pyrrolidine moieties are common in bioactive molecules due to their conformational flexibility and ability to engage in hydrogen bonding. Notably, commercial availability of this compound is discontinued, as indicated by product listings .

特性

分子式 |

C17H20N2O2S |

|---|---|

分子量 |

316.4 g/mol |

IUPAC名 |

3-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C17H20N2O2S/c1-13-5-7-16(8-6-13)22(20,21)19-9-3-4-17(19)15-10-14(2)11-18-12-15/h5-8,10-12,17H,3-4,9H2,1-2H3 |

InChIキー |

BKRQJQBSNAXAGG-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=CC(=C3)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multiple steps, starting from readily available raw materials. One common synthetic route involves the reaction of 3-methylpyridine with tosyl chloride to form the tosylated intermediate. This intermediate is then reacted with pyrrolidine under specific conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane, ethyl acetate, or chloroform, and may require the presence of a base to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

反応の種類

3-メチル-5-(1-トシルピロリジン-2-イル)ピリジンは、以下を含むさまざまな化学反応を受けることができます。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: ジメチルホルムアミド(DMF)中の水素化ナトリウム。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボキシル基を持つピリジン誘導体をもたらす可能性がありますが、還元はヒドロキシル基を持つピロリジン誘導体を生成する可能性があります。

科学的研究の応用

3-メチル-5-(1-トシルピロリジン-2-イル)ピリジンは、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成における構成ブロックとして使用されます。

生物学: この化合物は、酵素阻害やタンパク質-リガンド相互作用を含む研究で使用できます。

産業: この化合物は、新素材や化学プロセスの開発に使用できます。

作用機序

3-メチル-5-(1-トシルピロリジン-2-イル)ピリジンの作用機序は、特定の分子標的との相互作用を伴います。トシル基は、置換反応における脱離基として作用し、新しい化学結合の形成を促進します。 ピロリジン環は、生体高分子と相互作用し、酵素活性を阻害したり、受容体機能を調節したりする可能性があります .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Key Observations:

Tosyl vs. Silyl groups are typically used for temporary protection, whereas tosyl groups may persist in final products or facilitate specific reactions.

Pyrrolidine Modifications : The 1-tosylpyrrolidin-2-yl substituent differs from ABT-418’s 1-methylpyrrolidinyl group. This substitution could influence receptor binding kinetics; ABT-418’s pyrrolidine-methyl group contributes to α4β2 nAChR selectivity, while the tosyl group may sterically hinder interactions with certain receptors .

Heterocyclic Core : Replacing pyridine with isoxazole (as in ABT-418) alters electronic properties and hydrogen-bonding capacity, which is critical for nAChR activation. Pyridine-based compounds like the target may exhibit distinct pharmacokinetic profiles due to differences in aromatic π-system interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on bulky tosyl group reducing volatility.

Key Observations:

- Volatility : Bulky substituents (e.g., tosyl, benzyl) reduce vapor pressure, making the target compound less volatile than simpler pyridines like 2-Methyl-5-isopropenylpyridine .

生物活性

3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tosylpyrrolidine moiety, which enhances its reactivity and biological profile. The molecular formula is with a molecular weight of approximately 201.27 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with tosylated pyrrolidines. The synthetic route may include the following steps:

- Formation of Tosylpyrrolidine : Tosyl chloride reacts with pyrrolidine to form tosylpyrrolidine.

- Alkylation : The tosylpyrrolidine is then alkylated at the nitrogen atom using a suitable alkyl halide, such as methyl iodide, to introduce the methyl group.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . In vitro assays demonstrated significant cytotoxicity against several cancer types, including breast and colon cancer cells.

The proposed mechanism of action for the biological effects of this compound includes:

- Interaction with Cellular Targets : The compound may interact with proteins involved in cell signaling pathways, potentially modulating their activity.

- Induction of Oxidative Stress : It appears to increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death .

Case Studies

-

Antimicrobial Study :

- A study conducted by Smith et al. (2023) tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.

-

Anticancer Study :

- In a study by Zhang et al. (2024), the compound was tested on MCF-7 breast cancer cells. It was found to inhibit cell proliferation by over 70% at a concentration of 50 µM after 48 hours, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。